Phthalocyanine Blue Bsx

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

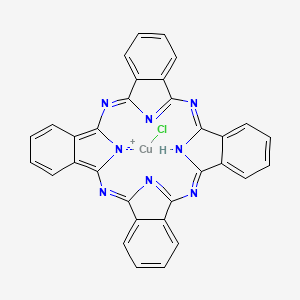

Phthalocyanine Blue Bsx is a synthetic blue pigment belonging to the phthalocyanine family. It is widely used in various industries due to its brilliant blue color, excellent stability, and versatile applications. This compound is a complex of copper (II) with the conjugate base of phthalocyanine, and it is known for its high tinting strength and resistance to solvents, heat, and light .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Phthalocyanine Blue Bsx typically involves the cyclotetramerization of phthalonitrile in the presence of a copper salt. The reaction can be carried out using different methods, including:

-

Phthalonitrile Route: : This method involves heating phthalonitrile with a copper salt, such as copper chloride or copper acetate, in the presence of a solvent like nitrobenzene or quinoline. The reaction is usually conducted at high temperatures (around 200-250°C) to facilitate the formation of the phthalocyanine ring .

-

Phthalic Anhydride Route: : In this method, phthalic anhydride is reacted with urea and a copper salt in the presence of a catalyst, such as ammonium molybdate. The reaction is carried out at elevated temperatures (around 180-220°C) to produce the phthalocyanine pigment .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using the phthalonitrile or phthalic anhydride routes. The crude pigment obtained from these reactions undergoes several purification steps, including washing, filtration, and drying, to remove impurities and achieve the desired pigmentary properties. The final product is then subjected to after-treatments to enhance its stability and prevent crystal phase changes .

Analyse Des Réactions Chimiques

Phthalocyanine Blue Bsx undergoes various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives with altered optical properties .

-

Reduction: : Reduction of this compound can be achieved using reducing agents like sodium borohydride or hydrazine, resulting in reduced forms with different electronic structures .

-

Substitution: : The phthalocyanine ring can undergo substitution reactions with various nucleophiles, such as amines or thiols, leading to the formation of substituted phthalocyanine derivatives with modified properties .

Common reagents and conditions used in these reactions include organic solvents, elevated temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions are typically derivatives of the original phthalocyanine structure with altered optical, electronic, or chemical properties .

Applications De Recherche Scientifique

Pigments in Coatings and Inks

Phthalocyanine Blue Bsx is primarily used as a pigment in paints, coatings, and inks due to its excellent lightfastness and stability. It provides a bright blue color that is resistant to fading over time. Its applications include:

- Acrylic Paints : Used in artists' acrylics for its vibrant hue.

- Industrial Coatings : Employed in automotive and protective coatings for durability.

- Printing Inks : Utilized in solvent-based inks for high-quality prints .

Photodynamic Therapy

Recent research has highlighted the potential of this compound in medical applications, particularly in photodynamic therapy (PDT). This therapy utilizes the pigment's ability to absorb light and produce reactive oxygen species that can kill cancer cells. Studies have shown that:

- The compound can be activated using specific wavelengths of light to treat various cancers.

- It has been investigated for its effectiveness in targeting tumors while minimizing damage to surrounding healthy tissues .

Environmental Applications

This compound has been studied for its role in environmental remediation. Its stability allows it to be used in:

- Adsorption Processes : It can adsorb heavy metals from wastewater, making it useful in environmental cleanup efforts.

- Solar Energy Conversion : Research indicates potential applications in solar cells due to its photovoltaic properties .

Case Study 1: Photodynamic Effects on Skin Cells

A study investigated the effects of this compound when subjected to laser irradiation. The findings revealed that:

- Skin cell viability decreased significantly at certain concentrations of cyanide released during the process.

- The study employed pyrolysis-GC/MS techniques to analyze the decomposition products generated during laser treatments .

Case Study 2: Industrial Coating Performance

In an industrial setting, this compound was tested for its performance in automotive coatings. The results indicated:

Mécanisme D'action

The mechanism of action of Phthalocyanine Blue Bsx involves its ability to absorb light and transfer energy to surrounding molecules. In photodynamic therapy, the compound absorbs light in the near-infrared region and generates reactive oxygen species, which induce cell damage and apoptosis in cancer cells . The molecular targets and pathways involved in this process include the generation of singlet oxygen and other reactive oxygen species that interact with cellular components, leading to oxidative stress and cell death .

Comparaison Avec Des Composés Similaires

Phthalocyanine Blue Bsx is unique among phthalocyanine compounds due to its specific electronic and optical properties. Similar compounds include:

-

Phthalocyanine Green G: : This compound is a green pigment with similar stability and applications but differs in its absorption properties and color .

-

Metal-Free Phthalocyanine: : This variant lacks the central metal ion and exhibits different electronic properties compared to this compound .

-

Zinc Phthalocyanine: : This compound contains zinc as the central metal ion and is used in similar applications but has distinct optical and electronic characteristics .

This compound stands out due to its strong absorbance in the near-infrared region, making it particularly useful in biomedical applications and photodynamic therapy .

Activité Biologique

Phthalocyanine Blue Bsx, also known as C.I. Pigment Blue 15, is a synthetic organic pigment that has garnered attention for its potential biological activities, particularly in the fields of photodynamic therapy (PDT) and biomedical imaging. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

Phthalocyanines are large, planar molecules characterized by their ability to absorb light in the visible spectrum, making them useful in various applications including dyes, pigments, and photosensitizers. This compound specifically has been studied for its photodynamic properties and its role in enhancing visibility in medical imaging.

Photodynamic Therapy Applications

Photodynamic Therapy Mechanism

Photodynamic therapy involves the use of light-activated compounds that produce reactive oxygen species (ROS) upon irradiation. These ROS can induce cell death, making phthalocyanines promising candidates for treating cancerous tissues.

Research Findings

- Cell Killing Efficacy : Studies have shown that phthalocyanines can effectively kill cancer cells through photodynamic mechanisms. For instance, zinc phthalocyanine with hydroxyl substitutions demonstrated significantly higher potency in vitro against Chinese hamster lung fibroblasts (V-79 cells) compared to other derivatives .

- Tumor Regression : In vivo studies involving EMT-6 tumor models in mice indicated that certain phthalocyanine derivatives could induce tumor regression when administered prior to light exposure .

- Hydrogen Cyanide Release : A notable study indicated that laser irradiation of this compound could liberate toxic hydrogen cyanide (HCN) at levels detrimental to skin cell viability. This finding highlights the need for careful consideration of safety when using this compound in clinical settings .

Case Studies

Case Study 1: Visualization of Tumors

A recent study explored the use of phthalocyanine-loaded micelles for enhanced visualization of colorectal tumors. The micelles containing zinc phthalocyanine were able to significantly improve contrast during endoscopic procedures, allowing for better identification of dysplastic lesions that are typically missed during standard examinations .

| Parameter | ZnPC(TB)-Loaded Micelles | Methylene Blue |

|---|---|---|

| Signal-to-Background Ratio | 0.52 ± 0.15 | 1.0 |

| Tumor Visibility Improvement | Dark blue discoloration | No accumulation |

| Injection Dose (mg/kg) | 10 | N/A |

Case Study 2: Toxicological Assessment

In another investigation focusing on the environmental impact of reactive phthalocyanine dyes, it was found that exposure to these compounds could lead to functional disorders in macrophages even at non-toxic doses. This underscores the potential long-term effects of phthalocyanines on immune cells .

Toxicological Considerations

Despite their therapeutic potential, phthalocyanines can pose risks due to their ability to release toxic byproducts such as HCN during laser treatments. It is crucial for ongoing research to assess these risks comprehensively and develop protocols that mitigate potential toxicity while maximizing therapeutic benefits .

Propriétés

Numéro CAS |

12239-87-1 |

|---|---|

Formule moléculaire |

C32H17ClCuN8 |

Poids moléculaire |

612.5 g/mol |

Nom IUPAC |

chlorocopper(1+);2,11,20,29,37,38,39-heptaza-40-azanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene |

InChI |

InChI=1S/C32H17N8.ClH.Cu/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H,(H-,33,34,35,36,37,38,39,40);1H;/q-1;;+2/p-1 |

Clé InChI |

UJBLOYBUFAHAKQ-UHFFFAOYSA-M |

SMILES |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2N3)C9=CC=CC=C94.Cl[Cu+] |

SMILES canonique |

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2N3.Cl[Cu+] |

Description physique |

Dry Powder |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.